molecular formula C26H26O5 B12691539 Acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, trans- CAS No. 111070-43-0

Acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, trans-

Cat. No.: B12691539
CAS No.: 111070-43-0
M. Wt: 418.5 g/mol
InChI Key: FTKGSEONVGEHHO-LOSJGSFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, trans- is a complex organic compound known for its unique structural properties This compound belongs to the class of benzopyrans, which are known for their diverse biological activities The compound’s structure includes a benzopyran ring system, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, trans- involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzopyran Ring System: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the benzopyran ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the benzopyran ring using a phenyl halide and a Lewis acid catalyst.

    Formation of the Acetic Acid Moiety: The final step involves the esterification of the phenoxy group with acetic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, reduction can produce alcohols, and substitution can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, trans- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, trans- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds such as 2H-chromene and its derivatives share a similar benzopyran ring system and exhibit comparable biological activities.

    Flavonoids: These natural compounds also contain a benzopyran ring and are known for their antioxidant and anti-inflammatory properties.

    Coumarins: Another class of compounds with a benzopyran ring, coumarins are widely studied for their anticoagulant and anticancer activities.

Properties

CAS No.

111070-43-0

Molecular Formula

C26H26O5

Molecular Weight

418.5 g/mol

IUPAC Name

2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]acetic acid

InChI

InChI=1S/C26H26O5/c1-26(2)25(18-7-5-4-6-8-18)24(21-14-13-20(29-3)15-22(21)31-26)17-9-11-19(12-10-17)30-16-23(27)28/h4-15,24-25H,16H2,1-3H3,(H,27,28)/t24-,25+/m0/s1

InChI Key

FTKGSEONVGEHHO-LOSJGSFVSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.